molecular formula C25H23ClN2O4 B12166998 N-[(1Z)-1-[5-(4-chlorophenyl)furan-2-yl]-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide

N-[(1Z)-1-[5-(4-chlorophenyl)furan-2-yl]-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide

Cat. No.: B12166998
M. Wt: 450.9 g/mol
InChI Key: WVYNYXUICOKWCU-JWGURIENSA-N
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Description

N-[(1Z)-1-[5-(4-chlorophenyl)furan-2-yl]-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide is a synthetic acrylamide derivative featuring a (Z)-configured α,β-unsaturated ketone core. The compound’s structure integrates a 5-(4-chlorophenyl)furan-2-yl moiety, a morpholine-4-yl carbonyl group, and a 4-methylbenzamide substituent. This molecular architecture is designed to optimize interactions with biological targets, particularly in anticancer research, where α,β-unsaturated ketones are known to exhibit electrophilic reactivity toward cysteine residues in proteins .

Properties

Molecular Formula

C25H23ClN2O4

Molecular Weight

450.9 g/mol

IUPAC Name

N-[(Z)-1-[5-(4-chlorophenyl)furan-2-yl]-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]-4-methylbenzamide

InChI

InChI=1S/C25H23ClN2O4/c1-17-2-4-19(5-3-17)24(29)27-22(25(30)28-12-14-31-15-13-28)16-21-10-11-23(32-21)18-6-8-20(26)9-7-18/h2-11,16H,12-15H2,1H3,(H,27,29)/b22-16-

InChI Key

WVYNYXUICOKWCU-JWGURIENSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)Cl)/C(=O)N4CCOCC4

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C(=O)N4CCOCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-1-[5-(4-chlorophenyl)furan-2-yl]-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a suitable catalyst.

    Attachment of the Morpholine Moiety: The morpholine ring can be attached through a nucleophilic substitution reaction, where morpholine reacts with an appropriate electrophile.

    Formation of the Enone Moiety: The enone moiety can be formed through an aldol condensation reaction between an aldehyde and a ketone.

    Final Coupling: The final coupling step involves the reaction of the furan ring with the enone moiety in the presence of a suitable base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-1-[5-(4-chlorophenyl)furan-2-yl]-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific pH conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(1Z)-1-[5-(4-chlorophenyl)furan-2-yl]-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1Z)-1-[5-(4-chlorophenyl)furan-2-yl]-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effect. For example, it may inhibit the growth of Mycobacterium tuberculosis by interfering with essential metabolic pathways .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Molecular Weight (g/mol) Key Differences Biological Activity/Notes
N-[(Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-(cyclohexylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide 3-chlorophenyl (furan), cyclohexylamino (amide) 462.97 Cyclohexylamino group replaces morpholine; 3-chlorophenyl vs. 4-chlorophenyl Higher lipophilicity (logP ~4.2) but reduced solubility in aqueous media
N-{(1Z)-3-[(4-Fluorobenzyl)amino]-1-[5-(4-methylphenyl)-2-furyl]-3-oxoprop-1-en-2-yl}benzamide 4-methylphenyl (furan), 4-fluorobenzylamino (amide) 507.54 4-Fluorobenzylamino substituent; 4-methylphenyl vs. 4-chlorophenyl Improved metabolic stability due to fluorine substitution; tested in kinase inhibition
N-[(Z)-1-[5-(3-chlorophenyl)furan-2-yl]-3-(3-methoxypropylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide 3-chlorophenyl (furan), 3-methoxypropylamino (amide), 4-methoxybenzamide 539.97 Methoxypropylamino and 4-methoxybenzamide substituents Enhanced solubility (logP ~3.1) but lower cytotoxicity compared to morpholine derivatives
(Z)-N-(3-(2-(2-(4,8-Dimethyl-2-oxo-2H-chromen-7-yloxy)acetyl)hydrazinyl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-3,4-dimethoxybenzamide Coumarin-acrylamide hybrid, 3,4-dimethoxybenzamide 648.63 Coumarin-hydrazinyl side chain; dimethoxybenzamide Demonstrated antiproliferative activity (IC50 = 2.1 µM vs. MCF-7 cells)

Functional Group Impact on Reactivity and Bioactivity

  • Morpholine vs. Cyclohexylamino Groups: The morpholine ring in the target compound enhances water solubility (clogP = 3.8) compared to the cyclohexylamino analogue (clogP = 4.5), as evidenced by molecular dynamics simulations .
  • Chlorophenyl Position : The 4-chlorophenyl substitution in the target compound shows 30% higher cytotoxicity (IC50 = 1.8 µM vs. HepG2) than the 3-chlorophenyl variant (IC50 = 2.6 µM), likely due to improved target binding .
  • Methoxy vs. Methyl Substitutions : Methoxy groups (e.g., in ) increase polarity but reduce membrane permeability, leading to lower cellular uptake in vitro compared to methyl or chloro derivatives .

Oxidation and Metabolic Stability

The target compound’s (Z)-enone structure exhibits lower oxidation rates compared to saturated analogues. For instance, Aldehyde Dehydrogenases (Ald-DHs) showed a 5-fold preference for oxidizing the saturated substrate N-(1-(4-chlorophenyl)-3-oxopropan-2-yl)acetamide (4b) over the unsaturated (Z)-enone (4a) (conversion: 85% vs. 17% after 5 hours) . This suggests that the α,β-unsaturated ketone in the target molecule may confer resistance to enzymatic degradation.

Biological Activity

N-[(1Z)-1-[5-(4-chlorophenyl)furan-2-yl]-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide, a compound with the CAS number 1164491-90-0, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C29H25ClN4O3C_{29}H_{25}ClN_{4}O_{3} with a molecular weight of 513.0 g/mol. The structure includes a furan ring, a morpholine moiety, and a chlorophenyl group, contributing to its biological profile.

PropertyValue
Molecular FormulaC29H25ClN4O3
Molecular Weight513.0 g/mol
CAS Number1164491-90-0

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The furan moiety is believed to enhance binding affinity to target proteins, while the morpholine and chlorophenyl groups may modulate activity through steric and electronic effects.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound's mechanism includes induction of apoptosis and inhibition of cell proliferation.

Case Study: MCF-7 Cell Line

In vitro studies indicated that the compound reduced cell viability in a dose-dependent manner. The IC50 value was determined to be approximately 25 μM after 48 hours of treatment.

Antimicrobial Activity

The compound also exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. In particular, it has been effective against Streptococcus pyogenes and Pseudomonas aeruginosa.

Table: Antimicrobial Activity

Bacterial StrainZone of Inhibition (mm)
Streptococcus pyogenes15
Pseudomonas aeruginosa12

Pharmacological Evaluation

Pharmacological evaluations have highlighted the compound's potential as an anti-inflammatory agent. In animal models, it has demonstrated significant reduction in inflammation markers, suggesting a possible role in treating inflammatory diseases.

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